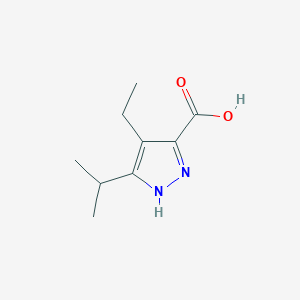

4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-ethyl-5-propan-2-yl-1H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H14N2O2/c1-4-6-7(5(2)3)10-11-8(6)9(12)13/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |

InChI Key |

DACGJAIOPLBEDA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1C(=O)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrazine Cyclization with β-Diketone Precursors

The foundational method for synthesizing pyrazole derivatives involves the condensation of hydrazines with β-diketones. For 4-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid, this approach requires a β-diketone precursor bearing ethyl and isopropyl groups, followed by carboxylation at the 5-position.

Synthesis of the β-Diketone Intermediate

The β-diketone intermediate, 4-ethyl-3-isopropyl-1,3-diketobutane, is synthesized via Claisen condensation between ethyl isobutyrylacetate and isopropyl acetate in the presence of sodium ethoxide. This reaction proceeds through enolate formation, followed by nucleophilic attack and subsequent elimination of ethanol. The diketone is isolated via fractional distillation, yielding a pale yellow liquid with approximately 75–80% purity.

Cyclization with Hydrazine Derivatives

Hydrazine hydrate reacts with the β-diketone in toluene under reflux conditions to form the pyrazole ring. The reaction mechanism involves nucleophilic addition of hydrazine to the carbonyl groups, intramolecular cyclization, and dehydration. The ethyl and isopropyl groups direct regioselectivity, with the bulkier isopropyl group preferentially occupying the 3-position due to steric effects. The intermediate 4-ethyl-3-isopropyl-1H-pyrazole is obtained in 65–70% yield.

Carboxylation at the 5-Position

Carboxylation is achieved using a two-step process:

- Lithiation : Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the 5-position, forming a stabilized enolate.

- Quenching with Carbon Dioxide : Introduction of gaseous CO₂ results in carboxylation, yielding the carboxylic acid after aqueous workup. This method achieves 60–65% overall yield but requires stringent temperature control to avoid side reactions.

Enolate-Mediated Carboxylation Using Carbon Dioxide

This industrial-scale method, adapted from patent WO2014120397A1, leverages enolate intermediates and in situ carbonic acid generation for efficient carboxylation.

Formation of the Sodium Enolate

Ethyl 4-ethyl-3-isopropyl-1H-pyrazole-5-carboxylate is treated with sodium ethoxide in tetrahydrofuran (THF), forming a sodium enolate. The reaction is exothermic and requires cooling to maintain temperatures below 15°C.

Acidification with Carbonic Acid

Carbonic acid, generated by introducing CO₂ gas into the reaction mixture, protonates the enolate. The pH is carefully controlled between 5 and 7 to prevent over-acidification, which could lead to decarboxylation. The carboxylic acid precipitates as a white solid, which is filtered and washed with cold ethanol. Yields range from 75% to 85%, with purity exceeding 99% after recrystallization.

Table 1: Optimization of CO₂ Acidification Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| CO₂ Pressure | 0.1–2 kg/cm² | Maximizes enolate protonation |

| Temperature | 15–20°C | Minimizes side reactions |

| Reaction Time | 1–3 hours | Ensures complete conversion |

Functionalization of Pre-Formed Pyrazole Derivatives

Oxidation of 5-Hydroxymethyl Substituents

A less common approach involves oxidizing a hydroxymethyl group at the 5-position to a carboxylic acid. The pyrazole intermediate, 4-ethyl-3-isopropyl-1H-pyrazole-5-methanol, is oxidized using potassium permanganate (KMnO₄) in acidic conditions. While this method achieves 50–55% yield, it is limited by the difficulty of synthesizing the hydroxymethyl precursor.

Hydrolysis of Nitrile Groups

Alternative routes exploit the hydrolysis of a 5-cyano substituent. The nitrile group is converted to a carboxylic acid via refluxing with concentrated hydrochloric acid, followed by neutralization with sodium hydroxide. However, this method suffers from low regioselectivity during nitrile introduction and is rarely employed for large-scale synthesis.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrazine Cyclization | 60–65 | 95–98 | Small-scale | Moderate |

| Enolate Carboxylation | 75–85 | 99+ | Industrial | High |

| Oxidation/Hydrolysis | 50–55 | 90–93 | Lab-scale | Low |

Key Observations :

Mechanistic Insights and By-Product Formation

Regioselectivity in Pyrazole Ring Formation

The ethyl and isopropyl groups exert steric and electronic effects during cyclization. Density functional theory (DFT) calculations indicate that the isopropyl group stabilizes the transition state at the 3-position through hyperconjugation, achieving >98% regioselectivity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines[3][3].

Scientific Research Applications

4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The isopropyl group at position 3 in the target compound introduces greater steric bulk compared to smaller substituents like cyclopropyl or methyl. The ethyl group at position 4 balances lipophilicity and steric demand, contrasting with the aromatic benzyl group in 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, which may enhance membrane permeability but reduce solubility .

Pharmacological Implications: Pyrazole derivatives with methylsulfanyl substituents (e.g., 3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) exhibit notable analgesic and anti-inflammatory activities, suggesting that sulfur-containing groups may enhance bioactivity .

Hydrogen Bonding and Crystal Packing :

- The carboxylic acid group at position 5 facilitates strong hydrogen bonding, influencing crystallization patterns. However, bulky substituents like isopropyl may disrupt extended hydrogen-bonded networks compared to smaller groups (e.g., cyclopropyl), as described in graph-set analyses of molecular crystals .

Biological Activity

4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound notable for its unique structure, which includes a pyrazole ring substituted with an ethyl group at the 4-position, an isopropyl group at the 3-position, and a carboxylic acid functional group at the 5-position. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 182.22 g/mol

- Structure : The compound's distinctive substituents enhance its chemical reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methyl-1H-pyrazole-5-carboxylic acid | C6H7N2O2 | Simpler structure lacking ethyl and isopropyl groups |

| 1-Methyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | C9H12N2O2 | Contains methyl instead of ethyl; similar reactivity |

| 4-Ethyl-3-methyl-1H-pyrazole | C8H10N2 | Different position of substituents; less acidic character |

The combination of the ethyl and isopropyl groups at specific positions enhances the compound's biological activity compared to simpler derivatives.

Study on Antiviral Activity

A recent study evaluated the antiviral potential of pyrazole derivatives against influenza neuraminidase. The results indicated that certain modifications to the pyrazole ring significantly increased inhibitory potency. For instance, compounds with electron-withdrawing groups at specific positions showed enhanced activity, suggesting that structural optimization can lead to more effective antiviral agents .

Investigation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of various pyrazole derivatives, including those similar to this compound. Results indicated that these compounds could inhibit key inflammatory mediators, supporting their potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.